molecular formula C11H14FNO B11719605 2-Fluoro-6-(piperidin-4-yl)phenol

2-Fluoro-6-(piperidin-4-yl)phenol

Cat. No.: B11719605
M. Wt: 195.23 g/mol
InChI Key: RLZWUORYUOOZED-UHFFFAOYSA-N
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Description

2-Fluoro-6-(piperidin-4-yl)phenol is a compound that features a fluorine atom, a piperidine ring, and a phenol group. This unique combination of functional groups makes it an interesting subject for various chemical and biological studies. The presence of the fluorine atom can significantly alter the compound’s reactivity and biological activity, making it a valuable molecule in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The choice of reagents and catalysts is optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-(piperidin-4-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The piperidine ring can be reduced to form different piperidine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium or nickel catalysts.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or lithium diisopropylamide.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of various substituted phenols and piperidines.

Scientific Research Applications

2-Fluoro-6-(piperidin-4-yl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(piperidin-4-yl)phenol involves its interaction with various molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the piperidine ring can modulate its pharmacokinetic properties. The phenol group may participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

  • 2-Fluoro-4-(piperidin-4-yl)phenol
  • 6-Fluoro-3-(4-piperidinyl)benzisoxazole
  • 2-Fluoro-3-(piperidin-4-yl)phenol

Comparison: 2-Fluoro-6-(piperidin-4-yl)phenol is unique due to the specific positioning of the fluorine atom and the piperidine ring. This positioning can significantly influence its chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

2-fluoro-6-piperidin-4-ylphenol

InChI

InChI=1S/C11H14FNO/c12-10-3-1-2-9(11(10)14)8-4-6-13-7-5-8/h1-3,8,13-14H,4-7H2

InChI Key

RLZWUORYUOOZED-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=C(C(=CC=C2)F)O

Origin of Product

United States

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